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molecular formula C12H19N B8584076 3,3,5,5-Tetramethylcyclohexylideneacetonitrile

3,3,5,5-Tetramethylcyclohexylideneacetonitrile

Cat. No. B8584076
M. Wt: 177.29 g/mol
InChI Key: VRNSKSBIFQNKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06828462B2

Procedure details

60% NaH dispersion in mineral oil (0.96 g, 24 mmol) was added to a solution of diethyl cyanomethylphosphonate (4.25 g, 24 mmol) in THF (30 ml) while cooling with ice water. The mixture was stirred for 30 min and a solution of 3,3,5,5-tetramethylcyclohexanone (3.08 g, 20 mmol) in THF (10 ml) was added dropwise. Cooling bath was removed and the mixture was stirred at room temperature for 72 h. It was poured into ice water (100 ml) and extracted with diethyl ether (350 ml). The combined organic phases were washed with brine, dried over MgSO4, filtered and evaporated. The crude product was purified by flash chromatography on silica gel (light petroleum ether-ethyl acetate, 10:1) to give 20 (2.38 g, 71%) as a colorless oil. 1H-NMR (CDCl3, TMS):0.97 and 1.01 (total 12H, both s, 3′,5′-CH3); 1.36 (2H, s, 4′-CH2); 2.01 (2H, s, 2′-CH2); 2.26 (2H, s, 6′-CH2) and 5.14 ppm (1H, s, ═CH).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.08 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
71%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:5]P(=O)(OCC)OCC)#[N:4].[CH3:14][C:15]1([CH3:24])[CH2:20][C:19]([CH3:22])([CH3:21])[CH2:18][C:17](=O)[CH2:16]1>C1COCC1>[CH3:14][C:15]1([CH3:24])[CH2:20][C:19]([CH3:22])([CH3:21])[CH2:18][C:17](=[CH:5][C:3]#[N:4])[CH2:16]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.96 g
Type
reactant
Smiles
Name
Quantity
4.25 g
Type
reactant
Smiles
C(#N)CP(OCC)(OCC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.08 g
Type
reactant
Smiles
CC1(CC(CC(C1)(C)C)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling bath
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 72 h
Duration
72 h
ADDITION
Type
ADDITION
Details
It was poured into ice water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (350 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (light petroleum ether-ethyl acetate, 10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(CC(CC(C1)(C)C)=CC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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